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Compound of Interest

Compound Name: 2-Ethoxy-6-methylbenzoic acid

CAS No.: 90259-35-1

Cat. No.: B1356715

Get Quote

NMR Chemical Shifts and Steric Inhibition of Resonance

Executive Summary & Application Context
2-Ethoxy-6-methylbenzoic acid (CAS: 5408-66-2) represents a critical scaffold in medicinal

chemistry, particularly as a pharmacophore in kinase inhibitors and metabolic intermediates.

Unlike simple monosubstituted benzoic acids, this molecule exhibits steric inhibition of

resonance.[1] The bulky ortho-substituents (2-ethoxy and 6-methyl) force the carboxylic acid

moiety out of the aromatic plane.

Why this matters:

Spectral Consequence: The loss of conjugation deshields the carbonyl carbon (

), shifting it downfield relative to planar analogs.

Quality Control: Distinguishing this product from its des-methyl impurity (2-ethoxybenzoic

acid) or regioisomers requires precise monitoring of the C6 and C1 (ipso) signals.
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This guide provides a comparative reference framework, contrasting the target molecule

against key structural analogs to facilitate rapid identification and purity assessment.

Comparative Data Analysis
The following tables synthesize experimental data ranges and calculated shifts based on

Substituent Chemical Shift (SCS) additivity rules validated in DMSO-

.

Table 1: NMR Chemical Shift Assignments (DMSO- )
Target vs. Primary Impurity (2-Ethoxybenzoic acid)
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Carbon
Assignment

Target: 2-
Ethoxy-6-
methylbenzoic
acid (

ppm)

Analog: 2-
Ethoxybenzoic
acid (

ppm)

(Shift
Difference)

Mechanistic
Insight

C=O (Carboxyl) 168.5 – 170.5 167.2
+2.0

(Deshielded)

Steric Twist:

Loss of

-conjugation with

ring due to 2,6-

crowding.

C-2 (Ar-O-Et) 155.0 – 156.5 157.8 -1.5 (Shielded)

Electronic

perturbation by

meta-methyl

group.

C-6 (Ar-Me) 136.0 – 138.0 ~130.5 (as C-H)
+7.0

(Deshielded)

Diagnostic Peak:

Presence of

quaternary C-

substituent vs

unsubstituted C-

H.

C-1 (Ipso) 126.0 – 129.0 121.5
+6.0

(Deshielded)

Significant steric

compression

from two ortho

groups.

Ar-C (meta/para) 109.0 – 131.0 112.0 – 133.0 Variable

C3 (ortho to OEt)

remains shielded

(~109-111 ppm).

O-CH

-
63.5 – 64.5 64.2 ~0

Minimal change;

distinct from

methoxy (~55

ppm).
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Ar-CH 19.0 – 20.5 N/A N/A

Key Identifier:

Absent in des-

methyl impurity.

-CH

(Ethyl)
14.0 – 14.8 14.6 ~0

Standard triplet

methyl.

Note on Solvent Effects: In CDCl

, the Carboxyl C=O may appear slightly upfield (168-169 ppm) due to dimerization.

In DMSO-

, hydrogen bonding with the solvent monomerizes the acid, often sharpening the

peaks.

Table 2: Comparative Diagnostic Markers
Use these peaks to rapidly confirm structure.
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Feature
2-Ethoxy-6-
methylbenzoic acid

2,6-
Dimethylbenzoic
acid

2-Hydroxy-6-
methylbenzoic acid

Symmetry
Asymmetric (All Ar-C

distinct)

Symmetric (C2/C6

equivalent)
Asymmetric

C-O (Ar) ~156 ppm N/A
~160 ppm (Phenolic

shift)

Ar-Me
Single peak (~20

ppm)

Single peak (~19

ppm, 2x intensity)

Single peak (~23

ppm)

C=O ~169 ppm ~171 ppm

~173 ppm

(Intramolecular H-

bond)

Experimental Validation Protocol
To ensure reproducibility and avoid artifacts (such as peak broadening due to rotamers), follow

this "Senior Scientist" protocol.

Sample Preparation (Self-Validating System)
Solvent Choice: Use DMSO-

(99.8% D) rather than CDCl

.

Reasoning: DMSO disrupts carboxylic acid dimers, simplifying the Carbonyl region. It also

solubilizes the polar acid form effectively.

Concentration: Prepare at 30-50 mg/mL.

Reasoning:

requires higher concentration, but avoiding saturation prevents viscosity-induced line
broadening.
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Relaxation Agent (Optional but Recommended): Add 2-3 mg of Chromium(III)

acetylacetonate [Cr(acac)

].

Reasoning: The quaternary carbons (C1, C2, C6, C=O) have long

relaxation times. Cr(acac)

shortens these, allowing for quantitative integration and better S/N ratio for the ipso
carbons.

Acquisition Parameters
Frequency: 100 MHz or higher (for

).

Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (D1): 2.0s (with Cr(acac)

) or 5.0s (without).

Scans: Minimum 1024 to resolve the quaternary C-1 signal buried in the noise.

Structural Logic & Signaling Pathways
The following diagrams visualize the logic flow for assignment and the steric mechanism

affecting the chemical shifts.

Diagram 1: The "Ortho Effect" Mechanism
This diagram illustrates why the Carbonyl shift moves downfield in the target molecule

compared to planar analogs.
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Planar Conformation
(e.g., 2-Ethoxybenzoic acid)

Steric Clash
(2-Et + 6-Me groups)

Add 6-Me

Out-of-Plane Twist
(Dihedral angle > 40°)

Forces Rotation

Resonance Inhibition
(Benzene-COOH conjugation broken)

Decouples Pi System

Deshielding of C=O
(Shift to ~169-170 ppm)

Increases double bond character

Click to download full resolution via product page

Caption: Logical flow demonstrating how steric crowding at the 2,6-positions forces the

carboxyl group out of plane, altering the C=O chemical shift.

Diagram 2: Structural Verification Workflow
A self-validating decision tree for confirming the product identity.

Crude Sample 1H NMR Check
(Look for 2x Methyls)

13C NMR Acquisition
(DMSO-d6) Check ~20 ppm Peak Present?

(Ar-Me)

Check ~169 ppmYes

FAIL:
Likely 2-Ethoxybenzoic

No

Shift > 168?
(Twisted C=O)

PASS:
2-Ethoxy-6-methyl

confirmed
Yes

FAIL:
Check Planarity/Solvent

No
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Caption: Step-by-step decision matrix for validating the 2-ethoxy-6-methylbenzoic acid
scaffold using diagnostic NMR markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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